2-Amino-4-chlorothiazole

Description

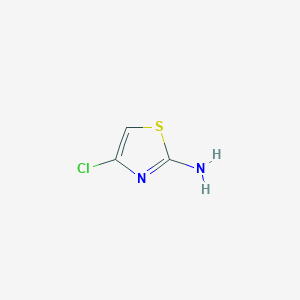

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWAKKLWGVLLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431424 | |

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-46-7 | |

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-chlorothiazole basic properties and structure

An In-depth Technical Guide to 2-Amino-4-chlorothiazole: Core Properties and Structure

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules.[1] As a thiazole derivative, it incorporates a five-membered ring containing both sulfur and nitrogen atoms, a scaffold known for its presence in numerous biologically active compounds.[2][3] This guide provides a detailed overview of the fundamental chemical and physical properties of this compound, its structure, and its significance as a synthetic intermediate for researchers, scientists, and professionals in drug development and chemical synthesis.[1][4]

Chemical Structure and Identification

The molecular structure of this compound consists of a thiazole ring substituted with an amino group at the 2-position and a chlorine atom at the 4-position.[1]

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-chloro-1,3-thiazol-2-amine | [5] |

| CAS Number | 52107-46-7 | [1][5] |

| Molecular Formula | C₃H₃ClN₂S | [1][5][6] |

| Synonyms | 4-Chloro-thiazol-2-ylamine, 4-Chloro-2-aminothiazole | [1][5] |

| Canonical SMILES | C1=C(SC(=N1)N)Cl | [5] |

| InChI Key | XGWAKKLWGVLLDB-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 134.59 g/mol | [1][5][6] |

| Appearance | Cream or off-white powder/solid | [1][4][7] |

| Melting Point | 181-182 °C | [1][6] |

| Boiling Point | 260.47 °C at 760 mmHg | [1] |

| Density | 1.558 g/cm³ | [1][6] |

| Flash Point | 111.33 °C | [1] |

| Solubility | Slightly soluble (4.3 g/L at 25 °C, Calculated) | [6] |

| pKa | 2.17 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.659 (Predicted) | [1] |

| Vapor Pressure | 0.012 mmHg at 25°C | [1] |

Synthesis and Applications

This compound is not typically an end-product but rather a versatile intermediate in organic synthesis.[1] Its structure, featuring reactive amino and chloro groups, allows for straightforward modification, making it a valuable precursor for more complex molecules.[4]

The 2-aminothiazole core is commonly synthesized via the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[3] The reactivity of this compound makes it a key component in the production of pharmaceuticals, agrochemicals, and dyes.[1][4]

Figure 2: Role of this compound as a synthetic building block.

-

Pharmaceutical Industry : It serves as an intermediate in the synthesis of new drug candidates with potential therapeutic applications.[1][4] The 2-aminothiazole scaffold is a known pharmacophore present in molecules with antimicrobial, antifungal, and anticancer activities.[2][4][8]

-

Agrochemical Industry : The compound is used to create active ingredients for agrochemicals, such as fungicides and herbicides, contributing to crop protection.[1][4]

-

Dye and Chemical Synthesis : Its chemical properties are leveraged in the preparation of various dyes and as a versatile reagent for constructing a wide range of organic compounds.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. While comprehensive hazard data for this specific compound is limited, information for structurally related chemicals provides guidance.[1]

-

General Handling : Use in a well-ventilated area or outdoors.[9] Avoid breathing dust and prevent contact with skin and eyes.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]

-

Storage : Store in a dry, cool, and well-ventilated place.[9][11] Keep containers tightly closed and store away from incompatible materials like strong oxidizing agents.[9][11]

-

First Aid Measures :

Experimental Protocols

General Synthetic Protocol: Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole derivatives is classically achieved through the Hantzsch method.[3] While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a related synthesis is as follows:

-

An appropriate α-haloketone (e.g., a derivative of 2-bromoethanone) is dissolved in a suitable solvent, such as ethanol.[3]

-

A stoichiometric amount of a thiourea derivative is slowly added to the solution.[3]

-

The reaction mixture is refluxed for a period, typically ranging from 30 minutes to several hours, to facilitate cyclocondensation.[3]

-

Upon completion, the reaction mixture is cooled and often poured into ice-cold water to precipitate the product.[3]

-

The resulting solid is collected by filtration, washed, and may be further purified by recrystallization to yield the desired 2-aminothiazole derivative.

This procedure highlights the general pathway for creating the 2-aminothiazole core structure, which is central to the chemistry of this compound.

References

- 1. Cas 52107-46-7,this compound | lookchem [lookchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C3H3ClN2S | CID 9833972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS # 52107-46-7, this compound, 4-Chloro-2-aminothiazole, 4-Chlorothiazol-2-amine - chemBlink [ww.chemblink.com]

- 7. georganics.sk [georganics.sk]

- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

Synthesis and Discovery of 2-Amino-4-chlorothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and pharmaceuticals. Its versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. Among these, halogenated 2-aminothiazoles have garnered significant attention due to the unique physicochemical properties imparted by the halogen substituent, which can enhance binding affinity, metabolic stability, and cell permeability. This technical guide provides an in-depth overview of the synthesis and discovery of a key member of this class, 2-Amino-4-chlorothiazole. While specific historical details on the initial discovery of this exact molecule are not extensively documented, its synthesis falls under the well-established Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887.[1] This guide will detail the plausible synthetic routes, experimental protocols, and key chemical data for this important building block in medicinal chemistry.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂S | PubChem |

| Molecular Weight | 134.59 g/mol | PubChem |

| CAS Number | 52107-46-7 | LookChem |

| Melting Point | 181-182 °C | LookChem |

| Appearance | White to off-white crystalline solid | Inferred from typical 2-aminothiazoles |

| Solubility | Slightly soluble in water | chemBlink |

Synthetic Pathways

The primary and most versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis .[1] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, a logical approach involves the reaction of a chlorinated α-haloketone with thiourea.

A plausible and efficient route utilizes 1,3-dichloroacetone as the α-haloketone component. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.

An alternative conceptual pathway to introduce the chlorine atom at the 2-position involves the Sandmeyer reaction . This well-established method converts an amino group on an aromatic or heteroaromatic ring into a halide via a diazonium salt intermediate. In this hypothetical pathway, a pre-existing 2-aminothiazole could be diazotized and subsequently treated with a chloride source, such as copper(I) chloride, to yield the 2-chlorothiazole derivative. However, for the synthesis of this compound, the Hantzsch approach with a chlorinated precursor is more direct.

Hantzsch Synthesis Workflow

Caption: Hantzsch synthesis workflow for this compound.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of this compound based on the Hantzsch thiazole synthesis. This protocol is adapted from established procedures for similar 2-aminothiazole syntheses.[2]

Synthesis of this compound via Hantzsch Reaction

Materials:

-

1,3-Dichloroacetone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol (150 mL).

-

Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of this compound hydrochloride may form.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH 7-8). This will neutralize the hydrohalic acid formed during the reaction and precipitate the free base of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Expected Yield: Based on similar syntheses, yields in the range of 60-80% can be expected.

Characterization Data for Analogous Compounds

| Analysis | Data for 2-Amino-4-methylthiazole |

| ¹H NMR | δ (ppm): 6.25 (s, 1H, thiazole-H), 4.85 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃) |

| ¹³C NMR | δ (ppm): 167.5 (C2), 147.1 (C4), 105.8 (C5), 17.2 (CH₃) |

| IR (KBr, cm⁻¹) | 3420, 3280 (N-H stretching), 1620 (C=N stretching), 1540 (N-H bending) |

| Mass Spec (m/z) | 114 (M⁺) |

Logical Relationships in Synthesis and Application

The synthesis of this compound is a critical first step in the development of more complex molecules with potential therapeutic applications. The presence of the amino and chloro groups provides two reactive handles for further chemical modifications.

Caption: Logical flow from synthesis to potential drug discovery.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable through the robust and well-established Hantzsch thiazole synthesis. The presence of both an amino and a chloro substituent on the thiazole ring provides orthogonal handles for further chemical derivatization, enabling the exploration of a vast chemical space for the identification of novel therapeutic agents. This guide provides a foundational understanding of the synthesis and key properties of this important compound, serving as a valuable resource for researchers in the field.

References

2-Amino-4-chlorothiazole: A Heterocyclic Building Block for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive amino group and a halogenated thiazole core, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, key reactions, and applications, with a particular focus on its role in the development of the targeted anticancer drug, Dasatinib.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling and characterization.

| Property | Value | Reference |

| CAS Number | 52107-46-7 | [1] |

| Molecular Formula | C₃H₃ClN₂S | [1] |

| Molecular Weight | 134.59 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 181-182 °C | |

| Boiling Point | 260.5 °C at 760 mmHg | |

| Solubility | Slightly soluble in water |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the thiazole ring and a broad singlet for the amino protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the thiazole ring. The carbon bearing the chlorine atom (C4) will be significantly downfield, followed by the carbon of the amino group (C2) and the carbon at the 5-position (C5).

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the thiazole ring, and the C-Cl stretching vibration.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic strategies. Two plausible and commonly employed methods are the Hantzsch thiazole synthesis and the Sandmeyer reaction starting from 2-aminothiazole.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring. For this compound, this would involve the reaction of a chlorinated three-carbon carbonyl compound with thiourea.[6][7]

Reaction Scheme:

Experimental Protocol (Proposed):

-

To a stirred solution of thiourea (1.0 eq) in a suitable solvent such as ethanol, add 1,1,3-trichloroacetone (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).

Sandmeyer-type Reaction from 2-Aminothiazole

An alternative route involves the diazotization of the readily available 2-aminothiazole, followed by a Sandmeyer-type reaction to introduce the chlorine atom at the 4-position.

Experimental Protocol (Proposed):

-

Dissolve 2-aminothiazole (1.0 eq) in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or recrystallization.

Key Reactions of this compound as a Building Block

The synthetic utility of this compound is demonstrated in its application as a key intermediate in the synthesis of complex organic molecules, most notably the anticancer drug Dasatinib. The amino group and the chloro-substituent provide two reactive handles for further functionalization through various cross-coupling and substitution reactions.

Synthesis of Dasatinib Intermediate

A crucial step in the synthesis of Dasatinib involves the nucleophilic aromatic substitution of the chlorine atom on a pyrimidine ring with the amino group of a thiazole derivative. The following workflow outlines a key fragment coupling in a reported Dasatinib synthesis.[8][9][10]

Experimental Protocol (Representative): [10]

-

To a solution of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium tert-butoxide (1.1 eq) at a controlled temperature (e.g., 10-20 °C).

-

After stirring for a short period, add 4,6-dichloro-2-methylpyrimidine (1.05 eq).

-

Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Reaction Yields in Dasatinib Synthesis:

The efficiency of the synthetic steps starting from this compound derivatives is crucial for the overall yield of Dasatinib. The table below summarizes reported yields for key transformations.

| Reaction Step | Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |

| Amide Formation | 2-Chlorothiazole | n-BuLi, 2-chloro-6-methylphenyl isocyanate | Anilide intermediate | 86 | [11] |

| PMB Protection | Anilide intermediate | 4-Methoxybenzyl chloride, NaH | PMB-protected anilide | 95 | [11] |

| Nucleophilic Substitution | PMB-protected anilide | 4-Amino-6-chloro-2-methylpyrimidine, NaH | Coupled pyrimidine intermediate | 83 | [11] |

| PMB Deprotection | Coupled pyrimidine intermediate | Triflic acid | Deprotected intermediate | 99 | [11] |

| Final Coupling | Deprotected intermediate | 1-(2-Hydroxyethyl)piperazine | Dasatinib | 91 | [11] |

| Nucleophilic Substitution | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 4,6-Dichloro-2-methylpyrimidine, NaOtBu | Intermediate 5 | 61-76 | [4][8] |

| Overall Yield (Route A) | - | - | Dasatinib Monohydrate | 68 | [8] |

| Overall Yield (Route B) | - | - | Dasatinib Monohydrate | 61 | [8] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be employed to couple this compound with various amines.[12][13]

Experimental Protocol (General): [12]

-

In a dry Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

-

The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for the formation of C-C bonds, which can be used to introduce aryl or heteroaryl substituents at the 4-position of the thiazole ring.[14][15][16][17][18]

Experimental Protocol (General): [16]

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Seal the vessel and heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Biological Activity and Applications

Derivatives of this compound have shown a wide range of biological activities, making this scaffold highly attractive for drug discovery. The most prominent application is in the development of kinase inhibitors for cancer therapy.

Dasatinib and Src Kinase Inhibition

Dasatinib, a potent oral multi-targeted kinase inhibitor, is a prime example of a drug molecule derived from a this compound-based scaffold. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Dasatinib functions by inhibiting a range of kinases, with particularly high potency against BCR-ABL and Src family kinases.

The Src signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Aberrant activation of this pathway is implicated in the progression of many cancers. Dasatinib's mechanism of action involves binding to the ATP-binding site of Src kinases, thereby blocking their catalytic activity and inhibiting downstream signaling.

IC₅₀ Values of Dasatinib and Analogs:

The potency of Dasatinib and its derivatives against various cancer cell lines is a key measure of their therapeutic potential. The following table presents a selection of reported IC₅₀ values.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Dasatinib | K562 | Chronic Myeloid Leukemia | <0.0512 | [2] |

| Dasatinib | BV-173 | B-cell Precursor Leukemia | <0.0512 | [2] |

| Dasatinib | Panc-1 | Pancreatic Cancer | 26.3 | [2] |

| Dasatinib | MDA-MB-231 | Breast Cancer | 6.1 | [19] |

| Dasatinib | 4T1 | Breast Cancer | 0.014 | [19] |

| Dasatinib-Arginine conjugate (Das-R) | Panc-1 | Pancreatic Cancer | 2.06 | [2] |

| Dasatinib-Palmitic acid conjugate (Das-C₁₆) | Panc-1 | Pancreatic Cancer | 0.72 | [2] |

Conclusion

This compound has established itself as a privileged scaffold in medicinal chemistry, primarily due to its successful application in the synthesis of the potent kinase inhibitor, Dasatinib. Its versatile reactivity allows for the construction of complex molecular architectures, making it a valuable tool for the development of novel therapeutics targeting a range of diseases. The synthetic routes and reaction protocols outlined in this guide provide a foundation for researchers to further explore the potential of this important heterocyclic building block in their own drug discovery and development endeavors.

References

- 1. This compound | C3H3ClN2S | CID 9833972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. vixra.org [vixra.org]

- 9. researchgate.net [researchgate.net]

- 10. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 11. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Amino-4-chlorothiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chlorothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents available data for structurally related analogs and outlines the standard experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

Table 1: 1H NMR Spectroscopic Data of 2-Amino-4-bromothiazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.41 | s | 5-H |

| 5.32 | br s | NH2 |

Note: Data obtained in CDCl3. The free amine of 2-amino-4-halothiazoles can be unstable.[1]

Table 2: Infrared (IR) Spectroscopy Data

A comprehensive IR spectrum for this compound is not explicitly detailed in the provided search results. However, the characteristic vibrational bands for 2-aminothiazole derivatives typically include:

| Wavenumber (cm-1) | Functional Group |

| 3400-3100 | N-H stretching (amine) |

| ~1620 | C=N stretching |

| ~1500 | C=C stretching |

| ~700 | C-S stretching |

Note: These are general ranges and the exact peak positions for this compound may vary.

Table 3: Mass Spectrometry (MS) Data

Specific mass spectrometry data for this compound was not found. However, for the related compound 2-Amino-4-(4-chlorophenyl)thiazole, the exact mass is reported as 210.001847 g/mol [2]. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for determining the exact mass and molecular formula of such compounds[3][4].

Experimental Protocols

The following sections describe standardized methods for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300 MHz or higher.[3] The sample is dissolved in a deuterated solvent, such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

Infrared (IR) Spectroscopy

FT-IR spectra are commonly obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.[2] Alternatively, the KBr disc method can be used, where the sample is mixed with potassium bromide and pressed into a pellet.[5] Spectra are typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectra can be acquired using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is often employed.[3][4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide on the Chemical Reactivity and Stability of 2-Amino-4-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-amino-4-chlorothiazole. This compound is a vital heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the versatile reactivity of the amino group and the thiazole ring system.

Chemical and Physical Properties

This compound (CAS No: 52107-46-7) is a thiazole derivative with a chlorine atom at the 4-position and an amino group at the 2-position.[1] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₃ClN₂S[1][2] |

| Molecular Weight | 134.59 g/mol [1][2] |

| Melting Point | 181-182 °C[1] |

| Boiling Point | 260.469 °C at 760 mmHg[1] |

| Density | 1.558 g/cm³[1] |

| Flash Point | 111.328 °C[1] |

| pKa | 2.17 ± 0.10 (Predicted)[1] |

| Appearance | White to pale yellow crystalline solid[3] |

| Solubility | Soluble in water, alcohols, and diethyl ether[4] |

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of its two main functional groups: the exocyclic amino group and the chloro-substituted thiazole ring. The amino group typically acts as a nucleophile, while the thiazole ring can participate in various substitution reactions.

The exocyclic amino group is a primary site for electrophilic attack. Common reactions include acylation, and condensation with aldehydes and isocyanates.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This is a common strategy in the synthesis of biologically active molecules.[5] For instance, the acylation of this compound with O-acetylsalicyloyl chloride yields 2-((4-chlorothiazol-2-yl)carbamoyl)phenyl acetate.[5] Under certain conditions, bis-acylation can also occur.[5]

References

- 1. Cas 52107-46-7,this compound | lookchem [lookchem.com]

- 2. This compound | C3H3ClN2S | CID 9833972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of 2-Amino-4-chlorothiazole Derivatives: A Technical Overview

For Immediate Release

A Deep Dive into the Pharmacological Promise of Substituted Thiazoles for Researchers, Scientists, and Drug Development Professionals.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many variations, 2-amino-4-chlorothiazole derivatives have emerged as a particularly promising class of molecules with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of these compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several novel this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell growth, survival, and metastasis.

One study highlighted a series of 2-[(substituted)acetamido]thiazole-4-carboxylates, with some compounds showing potent inhibition of pancreatic cancer cell (Panc-1) proliferation. For instance, ethyl 2-[2-(dibutylamino)acetamido]- and 2-[2-(4-methylpiperidin-1-yl)acetamidothiazole-carboxylates inhibited proliferation by over 50% at a concentration of 90 μM. The former compound exhibited a particularly strong potency with an IC50 value of 43.08 μM and was also shown to markedly inhibit Panc-1 cell migration, invasion, and adhesion, suggesting its potential as a promising candidate for anticancer drug development.[1]

Another study focused on 2-amino-4-phenylthiazole derivatives, which were evaluated for their in vitro antiproliferative activity against A549, HeLa, HT29, and Karpas299 human cancer cell lines. Some of these compounds exhibited significant antiproliferative activity, with one derivative showing an outstanding growth inhibitory effect on the HT29 cell line with an IC50 value of 2.01 µM.[2][3][4]

Furthermore, a sublibrary of 2-aminothiazole derivatives was evaluated for antitumor activities against human lung cancer cell line H1299 and human glioma cell line SHG-44. One compound, 4,5,6,7-tetrahydrobenzo[d]thiazole(26b), exhibited the most potent antitumor activities with IC50 values of 4.89 and 4.03 μmol/L against the two tested cell lines, respectively.[5]

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | IC50/GI50 Value | Reference |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | Proliferation Inhibition | 43.08 μM | [1] |

| 2-[2-(4-methylpiperidin-1-yl)acetamido]thiazole-carboxylate | Panc-1 (Pancreatic) | Proliferation Inhibition | >50% inhibition at 90 μM | [1] |

| Compound 5b (2-amino-4-phenylthiazole derivative) | HT29 (Colon) | Antiproliferative | 2.01 µM | [2][3][4] |

| Compound 28 (2,4-disubstituted thiazole amide) | HT29 (Colon) | Antiproliferative | 0.63 μM | [3] |

| Compound 28 (2,4-disubstituted thiazole amide) | HeLa (Cervical) | Antiproliferative | 6.05 μM | [3] |

| Compound 28 (2,4-disubstituted thiazole amide) | A549 (Lung) | Antiproliferative | 8.64 μM | [3] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole(26b) | H1299 (Lung) | Antitumor | 4.89 μmol/L | [5] |

| 4,5,6,7-tetrahydrobenzo[d]thiazole(26b) | SHG-44 (Glioma) | Antitumor | 4.03 μmol/L | [5] |

| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Various | Cytotoxicity | High potency | [6][7][8] |

| Compound 17b (2-arylamino-4-(3'-indolyl)thiazole) | MCF-7 (Breast) | Cytotoxicity | 1.86 μM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in living cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Combating Pathogenic Microbes

This compound derivatives have also been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi.

A study on newly synthesized 2-amino-4-(4-chlorophenyl) thiazole derivatives demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans.[10] Another study reported that certain derivatives exhibited distinguished antifungal activity against C. albicans and C. glabrata, while showing no activity against Gram-negative bacteria.[11]

The conjugation of amino acids to the thiazole moiety has been shown to enhance antimicrobial activities. Chloro-substituted analogs, in particular, displayed better antibacterial and antifungal properties.[12]

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microbial Strain | Activity | MIC (µg/mL) | Reference |

| 2-amino-4-(4-chlorophenyl) thiazole derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate Antibacterial | 100 | [10] |

| 2-amino-4-(4-chlorophenyl) thiazole derivatives | Candida glabrata, Candida albicans | High Antifungal | 100 | [10] |

| Compounds 7 and 8 (thiazole derivatives) | Staphylococcus aureus, Bacillus subtilis | Moderate Antibacterial | Not specified | [11] |

| Compounds 5-8 (thiazole derivatives) | Candida albicans, Candida glabrata | Distinguished Antifungal | Not specified | [11] |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | Antitubercular | 0.06 | [13] |

Experimental Protocol: Well Diffusion Method for Antimicrobial Screening

The well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

-

Media Preparation: A suitable agar medium is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: The solidified agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

-

Compound Application: A known concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A control well contains only the solvent.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. This compound derivatives have been explored for their potential to mitigate inflammatory processes, often by inhibiting key enzymes in the inflammatory cascade.

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed their potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.[14] Specifically, compounds 5d and 5e from this series were identified as potent anti-COX/LOX agents.[14] Another compound, 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A), has been described as a dual inhibitor of cyclooxygenase/lipoxygenase and a potent free radical scavenger with topical anti-inflammatory activity.[15]

Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Target/Model | Activity | Reference |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5d, 5e) | COX-1, COX-2, 5-LOX | Potent Inhibition | [14] |

| 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride (CBS-113 A) | Cyclooxygenase/Lipoxygenase | Dual Inhibition | [15] |

| 5-chloro-1,3-benzothiazole-2-amine (Bt2) | Carrageenan-induced paw edema | Anti-inflammatory | [16][17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

-

Animal Grouping: Rodents (typically rats or mice) are divided into control and treatment groups.

-

Compound Administration: The test compound is administered to the treatment group, usually orally or intraperitoneally, at a specific time before the induction of inflammation. The control group receives the vehicle.

-

Induction of Edema: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the hind paw of each animal.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume with the control group.

Enzyme Inhibition: A Key Mechanism of Action

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes.

One study investigated the effects of these derivatives on carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The 2-amino-4-(4-chlorophenyl)thiazole compound exhibited the best inhibition against hCA I with a Ki of 0.008 ± 0.001 μM.[18] Another derivative, 2-amino-4-(4-bromophenyl)thiazole, showed the best inhibition against hCA II, AChE, and BChE with Ki values of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 μM, respectively.[18]

Furthermore, a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position were synthesized and found to be potent inhibitors of monkey renin in vitro.[19]

Table 4: Enzyme Inhibitory Activity of 2-Aminothiazole Derivatives

| Compound/Derivative | Enzyme | Ki Value (μM) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 | [18] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 | [18] |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 | [18] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | [18] |

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their significant potential in drug discovery and development. The current body of research provides a strong foundation for further exploration of this chemical scaffold. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Additionally, in-depth mechanistic studies and in vivo efficacy and safety evaluations will be crucial for translating these promising preclinical findings into novel therapeutic agents. The versatility of the 2-aminothiazole core, combined with the reactivity of the chloro-substituent, offers a rich platform for the generation of new and improved drug candidates across a range of therapeutic areas. for the generation of new and improved drug candidates across a range of therapeutic areas.

References

- 1. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 15. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 17. sphinxsai.com [sphinxsai.com]

- 18. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-chlorothiazole: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-chlorothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development, with a focus on its role in the creation of targeted therapies.

Core Synthesis and Chemical Properties

The primary route to synthesizing the this compound core is through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative. In the case of this compound, 1,3-dichloroacetone serves as the key α-haloketone precursor.[1]

The 2-amino group of the thiazole ring is nucleophilic and can readily undergo various chemical transformations, including acylation, alkylation, and arylation. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, although it is generally less reactive than the corresponding bromo or iodo derivatives. This differential reactivity allows for selective functionalization at different positions of the thiazole ring.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound from 1,3-dichloroacetone and thiourea.

Materials:

-

1,3-dichloroacetone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add a solution of 1,3-dichloroacetone (1 equivalent) in ethanol to the thiourea solution at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a number of clinically important drugs and investigational agents. Its ability to serve as a versatile template for the introduction of various pharmacophoric groups has led to its use in the development of kinase inhibitors, antimicrobial agents, and compounds targeting neurodegenerative diseases.

Kinase Inhibitors: The Dasatinib Story

One of the most prominent examples of a drug derived from a 2-aminothiazole core is Dasatinib , a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][3] Dasatinib's mechanism of action involves the inhibition of the Bcr-Abl tyrosine kinase, the hallmark of Ph+ leukemias, as well as other kinases such as the SRC family kinases.[2][3]

The synthesis of Dasatinib showcases the utility of the 2-aminothiazole scaffold, where the 2-amino group is functionalized to introduce the pyrimidine moiety, a key interaction point with the target kinase.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemia cells through the activation of multiple downstream signaling pathways. Dasatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, effectively blocking its catalytic activity and inhibiting the phosphorylation of downstream substrates.[1][4][5] This leads to the induction of apoptosis in Bcr-Abl-positive cells.[5] Dasatinib is unique in its ability to bind to both the active and inactive conformations of the Abl kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[4][5]

Table 1: Kinase Inhibition Profile of Dasatinib

| Kinase Target | IC₅₀ (nM) | Reference |

| Bcr-Abl | <1 | [3] |

| SRC | 0.5 | [3] |

| LCK | 1.0 | [3] |

| c-KIT | 1.0 | [3] |

| PDGFRβ | 28 | [3] |

Antimicrobial Agents

Derivatives of this compound have also been explored for their potential as antimicrobial agents. By modifying the 2-amino group and the 5-position of the thiazole ring, researchers have developed compounds with activity against a range of bacterial and fungal pathogens.[2][6][7]

Table 2: Antimicrobial Activity of 2-Amino-4-chlorophenylthiazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 1 | Escherichia coli | 16 | [2] |

| Derivative 2 | Staphylococcus aureus | 8 | [2] |

| Derivative 3 | Candida albicans | 32 | [3] |

Agents for Neurodegenerative Diseases

Recent studies have suggested that 2-aminothiazole derivatives may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.[8][9] Certain compounds have shown the ability to inhibit tau protein aggregation, a key pathological hallmark of Alzheimer's disease.[10]

Advanced Synthetic Methodologies

The functionalization of the this compound core often involves modern cross-coupling reactions to build molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable for creating C-C and C-N bonds, respectively.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound Derivatives

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-amino-4-chloro-5-bromothiazole derivative with an arylboronic acid. The greater reactivity of the C-Br bond allows for selective coupling at the 5-position.

Materials:

-

2-Amino-4-chloro-5-bromothiazole derivative

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

-

In a Schlenk flask, combine the 2-amino-4-chloro-5-bromothiazole derivative (1 equivalent), arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond at the 4-position of the thiazole ring, following a prior Suzuki coupling at the 5-position.

Materials:

-

2-Amino-5-aryl-4-chlorothiazole

-

Amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%)

-

Base (e.g., NaOtBu, 1.5-2 equivalents)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the 2-amino-5-aryl-4-chlorothiazole (1 equivalent), palladium catalyst, ligand, and base in a Schlenk tube.

-

Add the anhydrous solvent, followed by the amine.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Conclusion

The this compound core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and amenability to a wide range of chemical modifications have enabled the development of important therapeutic agents, most notably the kinase inhibitor Dasatinib. The ongoing exploration of this privileged structure in the contexts of antimicrobial and neurodegenerative disease research suggests that this compound and its derivatives will remain a fruitful area of investigation for the discovery of novel drugs for the foreseeable future. The synthetic protocols and biological insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 9. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Safety, Handling, and Toxicology of 2-Amino-4-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicological information for 2-Amino-4-chlorothiazole (CAS No: 52107-46-7). This document is intended to inform researchers, scientists, and professionals in drug development about the potential hazards associated with this compound and to provide guidance on its safe handling and use in a laboratory setting.

Chemical and Physical Properties

This compound is a thiazole derivative with the molecular formula C₃H₃ClN₂S.[1][2] It is recognized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂S | [1][4] |

| Molecular Weight | 134.59 g/mol | [1] |

| CAS Number | 52107-46-7 | [1][2] |

| Appearance | Solid, powder | [5] |

| Color | Cream / Off-white | [5] |

| Melting Point | 181-182 °C | [4] |

| Boiling Point | 260.5 ± 13.0 °C (at 760 Torr) | [2] |

| Flash Point | 111.3 ± 19.8 °C | [2] |

| Solubility | Slightly soluble in water (4.3 g/L at 25 °C) | [2] |

| Density | 1.558 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |

Safety and Handling

Adherence to proper safety and handling protocols is critical to minimize risk when working with this compound.

Hazard Identification

This compound is classified as a hazardous substance.[5] The GHS classification is summarized below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word:Warning [5]

Hazard Pictogram:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or EN 166.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or protective suit.[6]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 dust mask or a higher-level respirator.[6]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[5][6] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6] Keep containers tightly sealed when not in use.[5][6]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

-

Skin Contact: Immediately flush the contaminated skin with soap and water.[7] Remove contaminated clothing.[7] If irritation persists, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Accidental Release Measures

In the event of a spill, wear appropriate PPE.[6] Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[6] Avoid generating dust.[6]

Disposal Considerations

Dispose of waste containing this compound, including unused product and contaminated lab supplies, in a designated and clearly labeled hazardous waste container.[6] Follow all local, state, and federal regulations for chemical waste disposal.[6]

Toxicology

Note: Specific quantitative toxicological data for this compound is limited in publicly available literature. The information below is based on general knowledge of related compounds and available safety data sheets. Further testing is required for a comprehensive toxicological profile.

Acute Toxicity

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Chronic Toxicity: No data available.

-

Carcinogenicity: No specific carcinogenicity studies on this compound were found. However, studies on other heterocyclic amines have shown carcinogenic potential in rodents.[9] For example, 2-amino-4-(5-nitro-2-furyl) thiazole was found to be carcinogenic in rats.[9][10]

-

Mutagenicity: No specific mutagenicity data for this compound is available. The Ames test is a common method for assessing the mutagenic potential of chemicals.[11][12][13] A study on the related compound 2-amino-4-methylthiazole indicated it was non-mutagenic in an Ames test.[14]

-

Reproductive Toxicity: No data available.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD) are widely used for chemical testing.[15][16][17]

Representative Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[11][12][13] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.[12] The test evaluates the ability of a substance to cause mutations that result in a return to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.[12]

General Procedure:

-

Strain Preparation: Cultures of the appropriate Salmonella typhimurium strains are grown overnight.

-

Metabolic Activation: The test can be performed with and without a metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.[11]

-

Exposure: The bacterial culture, the test substance at various concentrations, and the S9 mix (if used) are combined in a test tube.

-

Plating: The mixture is added to a molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Representative Protocol: In Vivo Rodent Carcinogenicity Bioassay

Carcinogenicity studies are typically conducted in two rodent species, often rats and mice.[18][19] These studies are long-term, usually lasting for 18-24 months.[18]

General Procedure:

-

Dose Selection: Dose levels are determined from shorter-term toxicity studies.

-

Animal Dosing: The test substance is administered to the animals daily, typically in their feed, by gavage, or through inhalation.

-

Observation: Animals are observed for clinical signs of toxicity and the development of tumors.

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy, and tissues are examined histopathologically for the presence of neoplasms.[18]

Visualizations

The following diagrams illustrate general workflows and logical relationships relevant to the safety and toxicological assessment of chemical compounds.

References

- 1. Toxicology Services - Enamine [enamine.net]

- 2. CAS # 52107-46-7, this compound, 4-Chloro-2-aminothiazole, 4-Chlorothiazol-2-amine - chemBlink [ww.chemblink.com]

- 3. Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. healthchems.lookchem.com [healthchems.lookchem.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Carcinogenicity of 2-amino-4-(5-nitro-2-furyl) thiazole in rats by oral and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. ncfinternational.it [ncfinternational.it]

- 15. medboundhub.com [medboundhub.com]

- 16. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 17. oecd.org [oecd.org]

- 18. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

The Pivotal Role of 2-Amino-4-chlorothiazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Among its many derivatives, 2-amino-4-chlorothiazole has emerged as a particularly valuable core for the development of novel therapeutic agents. Its unique electronic properties and synthetic tractability have made it a focal point for researchers targeting a diverse range of diseases, from cancer to infectious diseases. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives in drug discovery.

Synthesis of the this compound Core

The primary and most widely utilized method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. For the specific synthesis of this compound, a common starting material is a 1,3-dicarbonyl compound or its equivalent, which is halogenated at the α-position.

A representative synthetic approach involves the reaction of 4-chloroacetoacetyl chloride with thiourea. The process begins with the preparation of 4-chloroacetoacetyl chloride, followed by its condensation with thiourea to form the thiazole ring.

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer and antimicrobial agents. The chlorine atom at the 4-position of the thiazole ring can significantly influence the compound's potency and selectivity.

Anticancer Activity: Targeting Kinase Signaling

A significant area of research for this compound derivatives is in the development of protein kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] The 2-aminothiazole core serves as a versatile scaffold for designing inhibitors that can target the ATP-binding site of various kinases.

Compounds incorporating the this compound moiety have been shown to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), Src family kinases, and casein kinase 2 (CK2).[1][2][4] For example, the well-known multi-kinase inhibitor Dasatinib, which contains a 2-aminothiazole core, potently inhibits BCR-Abl and Src family kinases.[1] The general mechanism involves the 2-aminothiazole nitrogen atoms forming key hydrogen bonds within the kinase hinge region, while substituents on the scaffold can be modified to achieve selectivity and potency.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Target Kinase(s) | Cell Line | IC50 / GI50 (µM) | Reference |

| Dasatinib (BMS-354825) | pan-Src, Abl | Various | Sub-nanomolar to nanomolar | [1] |

| Compound 14 | CDK2 | A2780 ovarian carcinoma | Potent (nM range) | [2] |

| Compound 27 | CK2 (allosteric) | 786-O renal cell carcinoma | 5 | [4] |

| Chloro-substituted phenyl derivative | Not specified | HT29, A549, HeLa, Karpas299 | 0.63 - 13.87 | N/A |

Antimicrobial Activity

The this compound scaffold has also been explored for its potential in developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens. These compounds have shown activity against a range of bacteria and fungi. The mechanism of action for their antimicrobial effects is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Target Organism(s) | Activity Metric | Value (µg/mL) | Reference |

| Chloro-substituted analogs | Staphylococcus aureus, Escherichia coli, Aspergillus niger | MIC | Not specified | N/A |

| Thiazole-based chalcones | Staphylococcus aureus, Escherichia coli | Zone of inhibition | Not specified | N/A |

Experimental Protocols

General Synthesis of this compound Derivatives (Hantzsch Synthesis)

Materials:

-

α-haloketone (e.g., 1,1,3-trichloroacetone)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.

-

Add thiourea (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

-

Recombinant kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)

-

[γ-³²P]ATP

-

Substrate peptide or protein

-

Test compound (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add the test compound at various concentrations (typically in a serial dilution).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter to quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.[5][6]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or Sabouraud dextrose agar

-

Sterile petri dishes

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic/antifungal drug

-

Sterile cork borer

Procedure:

-

Prepare the agar medium and pour it into sterile petri dishes.

-

Once the agar has solidified, inoculate the surface with the microbial culture.

-

Create wells in the agar using a sterile cork borer.

-

Add a specific volume of the test compound solution at different concentrations into the wells.

-

Add the standard drug and the solvent control to separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the role of this compound in drug discovery.

Caption: General workflow for the Hantzsch synthesis of the this compound core.

Caption: A simplified workflow for determining the inhibitory activity of a compound against a target kinase.

Caption: Inhibition of a protein kinase signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold continues to be a highly attractive and fruitful starting point for the design and synthesis of novel drug candidates. Its proven success in targeting a multitude of biological entities, particularly protein kinases, underscores its significance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, further expanding the therapeutic potential of this remarkable heterocyclic core. The detailed methodologies and data presented in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. protocols.io [protocols.io]

2-Amino-4-chlorothiazole mechanism of action investigations

An In-depth Technical Guide on the Core Mechanism of Action Investigations of 2-Amino-4-chlorothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract